molecular formula C14H11Cl2N5S B1458424 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 1823183-32-9

4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine

Cat. No.: B1458424
CAS No.: 1823183-32-9
M. Wt: 352.2 g/mol
InChI Key: SALPYELFSKDPMS-UHFFFAOYSA-N
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Description

4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring a thiazole ring linked to a pyrimidine ring, a structural motif known to be associated with diverse biological activities . Although the specific research applications for this compound are still being explored, its close structural analogs have been investigated as potential inhibitors of protein kinases, which are key therapeutic targets for various proliferative diseases . For instance, similar molecules based on a 4-(thiazol-5-yl)pyrimidin-2-amine scaffold have been studied for their activity against cyclin-dependent kinases (CDKs) like CDK4 and CDK6, and are being researched in the context of cancer, including conditions such as leukemia, colon cancer, and breast cancer . The molecular architecture of such compounds often results in nearly co-planar thiazole and pyrimidine rings, a feature that can influence their binding to biological targets . Researchers value this compound for probing structure-activity relationships (SAR) to develop novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5S/c1-7-12(10-5-6-18-13(17)20-10)22-14(19-7)21-9-4-2-3-8(15)11(9)16/h2-6H,1H3,(H,19,21)(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALPYELFSKDPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine are yet to be fully identified. Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes.

Mode of Action

The exact mode of action of 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine is not fully understood. It is likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations to cellular processes, potentially influencing disease progression or health.

Biological Activity

The compound 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine, often referred to as a thiazole-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine is C14H10Cl2N4S. The compound features a thiazole ring linked to a pyrimidine structure, with a dichlorophenyl substituent that enhances its biological profile.

Antimicrobial Activity

Research indicates that thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. A study on similar compounds showed promising antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The incorporation of halogen atoms like chlorine has been shown to enhance the antibacterial efficacy of these compounds .

CompoundActivityMIC (μg/mL)
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amineAntibacterial62.5
8d (related derivative)Antifungal32–42

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives significantly inhibit COX-2 activity, which is crucial in inflammatory processes . The compound's structural features may contribute to its ability to modulate inflammatory pathways.

Anticancer Potential

Recent studies have highlighted the potential of pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. This inhibition can lead to apoptosis in cancer cells. The thiazole-pyrimidine scaffold is particularly promising in this regard, suggesting that the compound could be developed as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and pyrimidine rings can significantly influence biological activity. For instance:

  • Substituents on the phenyl group : The presence of electron-withdrawing groups like chlorine increases antimicrobial activity.
  • Variations in the thiazole ring : Alterations in the methyl group position can affect anti-inflammatory potency.

Case Studies

  • Antimicrobial Study : A series of thiazole-pyrimidine derivatives were synthesized and tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, compounds with similar structures showed significant reduction in paw edema, indicating potential for therapeutic use in inflammatory diseases .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Studies have indicated that compounds similar to 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine exhibit potent anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation and survival.
    • Case Study: A study published in Cancer Research demonstrated that a related thiazole-pyrimidine compound inhibited tumor growth in xenograft models by targeting the MAPK signaling pathway .
  • Anti-inflammatory Effects
    • Research suggests that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.
    • Case Study: In vitro studies showed that the compound reduced the expression of pro-inflammatory cytokines in macrophage cultures, indicating potential for treating chronic inflammatory diseases .
  • Antimicrobial Activity
    • The structure of this compound suggests potential antimicrobial effects against various pathogens. Preliminary studies have shown activity against certain bacterial strains.
    • Case Study: An investigation reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

  • Structural Differences : The positional isomer of the target compound, with chlorine substituents at the 2,4-dichlorophenyl position instead of 2,3-dichlorophenyl.
  • Physical Properties :
    • Molecular weight: 337.23 g/mol (identical to the target compound).
    • CAS: 1382805-00-6, MDL: MFCD28347951 .

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

  • Structural Differences: 3,4-Dichlorophenyl substitution with an additional methyl group on the amino linker. A 3-methylphenyl group replaces the pyrimidin-2-amine hydrogen.
  • Physical Properties :
    • Molecular formula: C₂₂H₁₉Cl₂N₅S , molecular weight: 456.38 g/mol .
    • Crystal structure: Triclinic system (space group P1), with a dihedral angle of 6.48° between thiazole and pyrimidine rings .
  • Functional Impact: The methylphenyl group enhances lipophilicity, while the methylated amino linker may influence conformational flexibility and intermolecular hydrogen bonding (e.g., N—H⋯N interactions in crystal packing) .

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

  • Structural Differences: Morpholinosulfonyl and 4-methylphenyl substituents on the phenylamino group. N-Methylation on the thiazol-2-amine.
  • Physical Properties :
    • Yield: 38% , melting point: 98–99°C , HPLC purity: 99% .

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

  • Structural Differences :
    • 2,4-Dimethylthiazole core instead of 4-methylthiazole.
    • Trifluoromethylphenyl substituent on the pyrimidin-2-amine.
  • Physical Properties :
    • Molecular weight: 350.36 g/mol , SMILES: FC(F)(F)c1ccc(cc1)Nc3nc(c2sc(nc2C)C)ccn3 .
  • Functional Impact : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, making this compound a candidate for high-throughput screening in drug discovery.

4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

  • Structural Differences: Piperidin-4-yl group replaces the dichlorophenylamino substituent. 4-Fluorophenyl on the thiazole ring.
  • Physical Properties :
    • Yield: 16% , indicating synthetic challenges compared to the target compound .
  • Functional Impact : The piperidine moiety introduces basicity, which could enhance interactions with acidic residues in enzyme active sites.

Tabular Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Data Reference ID
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine C₁₄H₁₀Cl₂N₄S 337.23 2,3-Dichlorophenyl, pyrimidin-2-amine CAS: 499795-85-6
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine C₁₄H₁₀Cl₂N₄S 337.23 2,4-Dichlorophenyl isomer CAS: 1382805-00-6
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine C₂₂H₁₉Cl₂N₅S 456.38 3,4-Dichlorophenyl, methylamino, 3-methylphenyl Dihedral angle: 6.48°, Triclinic crystal
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine C₂₃H₂₅N₆O₃S₂ 505.61 Morpholinosulfonyl, N-methyl Yield: 38%, mp: 98–99°C
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S 350.36 Trifluoromethylphenyl, dimethylthiazole SMILES: FC(F)(F)c1ccc(cc1)Nc3nc(...)

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via:

  • Formation of the substituted thiazole ring bearing the 2,3-dichlorophenylamino group.
  • Preparation of the pyrimidin-2-amine core substituted at the 4-position.
  • Coupling of these two key fragments through nucleophilic substitution or condensation reactions.

This strategy aligns with literature precedents for similar thiazolyl-pyrimidine derivatives, where the thiazole and pyrimidine rings are nearly co-planar, facilitating conjugation and biological activity.

Preparation of the 2,3-Dichlorophenyl-Substituted Thiazole Intermediate

The thiazole ring substituted at the 2-position with the 2,3-dichlorophenylamino group is typically synthesized by:

  • Reacting 2,3-dichloroaniline with appropriate thiazole precursors such as thiazole-5-carbaldehyde or thiazole-2-carboxylic acid derivatives.
  • Employing cyclization reactions involving thioamide or isothiocyanate intermediates to form the thiazole ring with the amino substituent attached.

Patent literature indicates that such intermediates can be prepared by reacting isothiocyanates with hydrazinecarbothioamide intermediates, followed by cyclization under dehydrating conditions using reagents such as phosphorus oxychloride (POCl3) or sulfuric acid.

Synthesis of the Pyrimidin-2-amine Core

The pyrimidine moiety, substituted at the 4-position, is commonly prepared via:

  • Nucleophilic substitution on 4-chloropyrimidine derivatives with amines or aminoalkyl substituents.
  • Alkylation or amination of pyrimidin-2-amine derivatives to introduce the required substituents.

For example, 5-amino-2-chloropyrimidin-4(3H)-one can be reacted with thiazolylmethylamines under reflux in ethanol or methanol to form the corresponding substituted pyrimidin-4-amine derivatives.

Coupling of Thiazole and Pyrimidine Fragments

The key step involves the coupling of the thiazole intermediate bearing the 2,3-dichlorophenylamino group with the pyrimidine core. This is typically achieved by:

  • Nucleophilic aromatic substitution (SNAr) where the amino group on the thiazole attacks an activated halogenated pyrimidine.
  • Condensation reactions under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with the aid of bases like potassium carbonate or catalysts such as potassium iodide to improve yields.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Step Reagents/Conditions Yield (%) Notes
Formation of thiazole ring Isothiocyanate + hydrazinecarbothioamide; POCl3 or H2SO4 dehydration 65–80 Dehydrating agents critical for cyclization
Preparation of pyrimidine core 5-Amino-2-chloropyrimidin-4(3H)-one + thiazolylmethylamine; reflux in EtOH or MeOH 70–85 Solvent choice affects solubility and yield
Coupling step Nucleophilic substitution in DMF/DMSO, 140°C, base catalysis (K2CO3, KI) 70–75 Catalyst KI enhances substitution efficiency

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes confirming the planar conformation of the thiazole and pyrimidine rings via X-ray crystallography, showing a dihedral angle around 6.5°, which is important for biological activity.

Summary Table of Preparation Methods

Synthetic Stage Key Reagents/Intermediates Reaction Type Conditions Yield Range (%) Reference
Thiazole ring formation 2,3-Dichloroaniline, isothiocyanates Cyclization, dehydration POCl3 or H2SO4, reflux 65–80
Pyrimidine core synthesis 5-Amino-2-chloropyrimidin-4(3H)-one, thiazolylmethylamine Nucleophilic substitution Reflux in EtOH/MeOH 70–85
Coupling of fragments Thiazole intermediate + pyrimidine derivative SNAr substitution DMF/DMSO, 140°C, base catalyst 70–75

Detailed Research Findings and Analysis

  • The synthesis routes are consistent with established methods for thiazolyl-pyrimidine compounds, which have been reported to exhibit significant biological activities such as enzyme inhibition.
  • Optimization of reaction conditions, particularly the choice of solvent and catalyst, significantly improves yields and purity.
  • The use of dehydrating agents like POCl3 is crucial for efficient cyclization in thiazole ring formation, while polar aprotic solvents facilitate nucleophilic substitutions in the coupling steps.
  • Protection of amino groups during intermediate steps may be necessary to avoid side reactions, with protecting groups such as amides or carbamates being employed and later removed under standard conditions.
  • The planar conformation of the molecule, confirmed by crystallographic data, supports its potential for biological activity due to effective π-conjugation between rings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole intermediates are prepared by reacting hydrazides with potassium thiocyanate in concentrated sulfuric acid, followed by cyclization with chloroacetyl chloride in DMF (triethylamine as catalyst). Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux in ethanol), and catalyst concentration. Variations in aromatic aldehyde substituents during cycloaddition significantly affect product purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR and IR spectroscopy : Used to verify functional groups (e.g., amine, thiazole) and regiochemistry.
  • X-ray crystallography : Critical for resolving ambiguities in stereochemistry. For instance, intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between pyrimidine and aromatic rings (e.g., 12.8° twist) confirm conformational stability .

Q. What preliminary biological screening protocols are recommended for assessing antimicrobial activity?

  • Methodological Answer : In vitro assays against Mycobacterium tuberculosis or bacterial/fungal strains involve serial dilution (MIC determination). Structural analogs with halogen or methoxy substituents show enhanced activity, suggesting SAR studies should prioritize these modifications. Positive controls (e.g., isoniazid) and solvent systems (DMSO:water) are critical for reproducibility .

Advanced Research Questions

Q. How can synthesis pathways be optimized to address low yields in multi-step reactions involving thiazole-pyrimidine hybrids?

  • Methodological Answer :

  • Stepwise purification : Intermediate isolation via column chromatography reduces side products.
  • Catalyst selection : Triethylamine in DMF improves cyclization efficiency compared to weaker bases.
  • Reaction monitoring : TLC or HPLC tracking prevents over-cyclization. For example, iodine in KI (Scheme 25, ) enhances regioselectivity in thiadiazole formation .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
  • Statistical design : Apply split-plot or randomized block designs () to account for variables like pH, temperature, and cell line variability.
  • Dose-response validation : Replicate assays with independent batches to distinguish compound-specific effects from experimental noise .

Q. What strategies are effective for analyzing conformational stability under varying pH or solvent conditions?

  • Methodological Answer :

  • Dynamic NMR : Monitors proton exchange rates in amine groups under acidic/basic conditions.
  • Crystallographic studies : Compare structures in polar (ethanol) vs. nonpolar (DMF) solvents. For example, methoxy groups in analogs () exhibit torsional flexibility, affecting hydrogen-bond networks .

Q. What computational methods are recommended to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use SMILES/InChI descriptors ( ) to model interactions with enzymes (e.g., CYP450).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrophobic pockets accommodating dichlorophenyl groups.
  • QSAR models : Incorporate Hammett constants for substituent effects on activity .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in silico activity predictions be addressed?

  • Methodological Answer :

  • Re-evaluate force fields : Adjust partial charges for sulfur atoms in thiazole rings to improve docking accuracy.
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding affinities for critical targets.
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl analogs in ) to identify trends in false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine
Reactant of Route 2
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine

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